

M-MPEP Hydrochloride: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride

Cat. No.: B562258

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For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

2-Methyl-6-(phenylethynyl)pyridine hydrochloride (M-MPEP hydrochloride) is readily available for research purposes through various chemical suppliers. Our investigation confirms its commercial availability from reputable vendors such as MedChemExpress, Hello Bio, Tocris Bioscience, R&D Systems, Cayman Chemical, Antibodies-online.com, and TargetMol.^{[1][2][3][4][5][6][7]} Researchers can procure this compound in various quantities, typically with a purity of $\geq 98\%.$ ^{[3][4]} It is important to note that M-MPEP hydrochloride is intended for laboratory research use only and not for human or veterinary use.^{[1][7]}

Physicochemical and Pharmacological Properties

M-MPEP hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5) and a positive allosteric modulator (PAM) of the mGluR4. Its hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Quantitative Data Summary

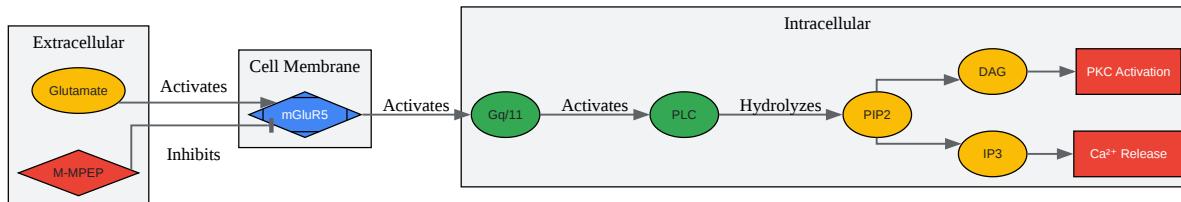
Property	Value	References
IUPAC Name	2-Methyl-6-(phenylethynyl)pyridine hydrochloride	[3]
CAS Number	219911-35-0	[3] [4] [5]
Molecular Formula	C ₁₄ H ₁₁ N·HCl	[3] [4] [5]
Molecular Weight	229.71 g/mol	[3] [4] [5]
Purity	≥98% (typically by HPLC)	[3] [4]
IC ₅₀ for mGluR5	36 nM (inhibition of quisqualate-stimulated phosphoinositide hydrolysis)	[1] [2] [3] [4]
Solubility	Water: up to 5 mM with gentle warming DMSO: up to 100 mM Ethanol: Soluble	[3] [4]
Storage	Desiccate at +4°C	[3] [4]

Mechanism of Action: Signaling Pathways

M-MPEP hydrochloride exerts its effects by modulating the signaling of two distinct metabotropic glutamate receptors: mGluR5 and mGluR4.

mGluR5 Antagonism

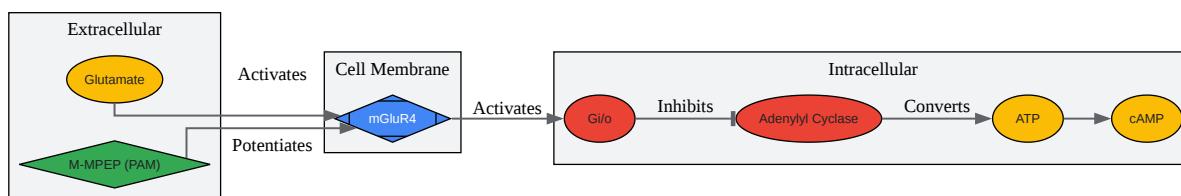
M-MPEP hydrochloride acts as a non-competitive antagonist at the mGluR5 receptor. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 G-proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). M-MPEP hydrochloride, by binding to an allosteric site on the mGluR5 receptor, prevents this cascade from occurring.

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Canonical mGluR5 Signaling Pathway and M-MPEP Inhibition.

mGluR4 Positive Allosteric Modulation

In addition to its role as an mGluR5 antagonist, M-MPEP hydrochloride acts as a positive allosteric modulator (PAM) of the mGluR4 receptor. The primary signaling pathway for mGluR4 involves coupling to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. As a PAM, M-MPEP hydrochloride binds to a site on the mGluR4 receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate, thereby potentiating the inhibition of adenylyl cyclase.

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Canonical mGluR4 Signaling Pathway and M-MPEP Potentiation.

Experimental Protocols

M-MPEP hydrochloride has been utilized in a wide range of in vivo and in vitro studies. The following are representative protocols cited in the literature.

In Vivo Research

1. Rodent Models of Anxiety and Depression

- Objective: To assess the anxiolytic and antidepressant-like effects of M-MPEP hydrochloride.
- Animal Models: Male Wistar rats or male Albino Swiss mice.
- Methodologies:
 - Vogel Conflict Test (Rat):
 - Rats are water-deprived for 48 hours.
 - M-MPEP hydrochloride (1-30 mg/kg) or vehicle is administered intraperitoneally (i.p.).
 - After a set pretreatment time (e.g., 60 minutes), rats are placed in an experimental chamber where they have access to a drinking spout.
 - Every 20th lick is punished with a mild electric shock.
 - The number of shocks received during a 3-minute session is recorded as a measure of anti-conflict (anxiolytic) activity.
 - Elevated Plus-Maze (Rat):
 - M-MPEP hydrochloride (1-30 mg/kg) or vehicle is administered i.p.
 - Following a pretreatment period, rats are placed in the center of an elevated plus-maze, which consists of two open and two enclosed arms.
 - The number of entries into and the time spent in the open and enclosed arms are recorded over a 5-minute period. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

- Tail Suspension Test (Mouse):

- Mice are administered M-MPEP hydrochloride (1-20 mg/kg) or vehicle i.p.
- After a pretreatment period, mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. A reduction in immobility time is indicative of an antidepressant-like effect.

2. Ethanol Self-Administration in Mice

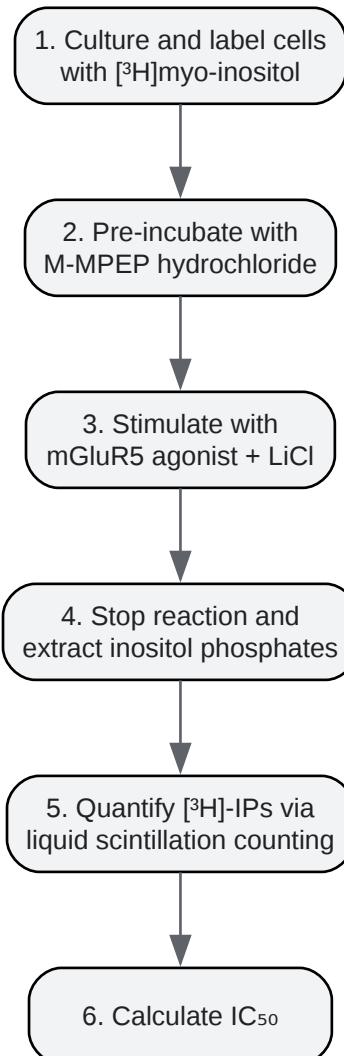
- Objective: To evaluate the effect of M-MPEP hydrochloride on the reinforcing properties of ethanol.
- Animal Model: Male C57BL/6J mice.
- Methodology:
 - Mice are trained to self-administer a 10% (v/v) ethanol solution in an operant conditioning chamber.
 - M-MPEP hydrochloride (1-10 mg/kg) or vehicle is administered i.p. prior to the self-administration session.
 - The number of lever presses for ethanol and a control solution (e.g., water) is recorded over a specified period. A selective decrease in lever pressing for ethanol suggests a reduction in its reinforcing effects.

In Vitro Research

1. Phosphoinositide (PI) Hydrolysis Assay

- Objective: To determine the antagonistic activity of M-MPEP hydrochloride at the mGluR5 receptor.
- Cell Line: Cells expressing the human mGluR5a receptor.
- Methodology:

- Cells are cultured and labeled overnight with [³H]myo-inositol.
- The cells are pre-incubated with various concentrations of M-MPEP hydrochloride.
- Cells are then stimulated with an mGluR5 agonist (e.g., quisqualate or DHPG) in the presence of LiCl (to inhibit inositol monophosphatase).
- The reaction is stopped, and the total inositol phosphates (IPs) are extracted.
- The amount of [³H]-IPs is quantified using liquid scintillation counting.
- The IC₅₀ value is calculated from the concentration-response curve of M-MPEP hydrochloride's inhibition of agonist-induced PI hydrolysis.



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Workflow for Phosphoinositide Hydrolysis Assay.

Conclusion

M-MPEP hydrochloride is a valuable and commercially accessible research tool for investigating the roles of mGluR5 and mGluR4 in the central nervous system. Its well-characterized pharmacological profile, coupled with established experimental protocols, makes it a cornerstone compound for studies in neuroscience, particularly in the fields of anxiety, depression, and addiction research. Researchers utilizing M-MPEP hydrochloride should adhere to the detailed methodologies reported in the literature to ensure the reproducibility and validity of their findings.

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